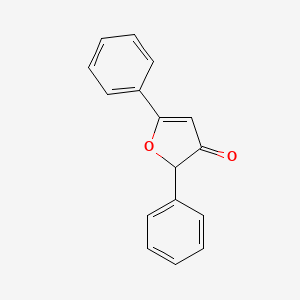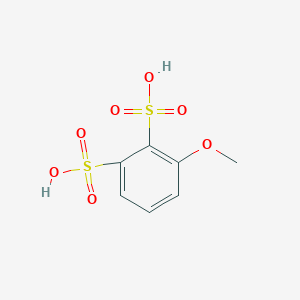![molecular formula C14H10S B14673778 [(Phenylethynyl)sulfanyl]benzene CAS No. 35460-31-2](/img/structure/B14673778.png)
[(Phenylethynyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Phenylethynyl)sulfanyl]benzene is an organic compound characterized by the presence of a phenylethynyl group attached to a benzene ring via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Phenylethynyl)sulfanyl]benzene typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of phenylethynyl halides with thiophenol in the presence of a base. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(Phenylethynyl)sulfanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylethynyl group can be reduced to form phenylethyl derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the phenylethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
[(Phenylethynyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of [(Phenylethynyl)sulfanyl]benzene in chemical reactions typically involves the nucleophilic attack on the aromatic ring, facilitated by the electron-withdrawing nature of the phenylethynyl group. This makes the benzene ring more susceptible to nucleophilic substitution reactions. The sulfur atom can also participate in redox reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
[(Phenylethynyl)sulfanyl]benzene can be compared with other similar compounds such as:
Phenylethynylbenzene: Lacks the sulfur atom, resulting in different reactivity and applications.
Phenylsulfanylbenzene: Lacks the ethynyl group, affecting its electronic properties and reactivity.
Bis(phenylethynyl)benzene: Contains two phenylethynyl groups, leading to different physical and chemical properties.
The uniqueness of this compound lies in the combination of the phenylethynyl and sulfanyl groups, which impart distinct electronic and steric characteristics, making it a versatile compound for various applications.
Properties
CAS No. |
35460-31-2 |
|---|---|
Molecular Formula |
C14H10S |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2-phenylethynylsulfanylbenzene |
InChI |
InChI=1S/C14H10S/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H |
InChI Key |
UUDMEJQLIBKUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




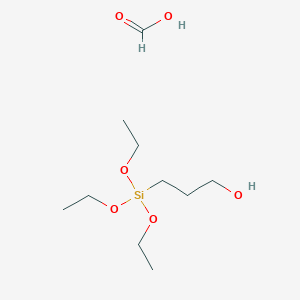
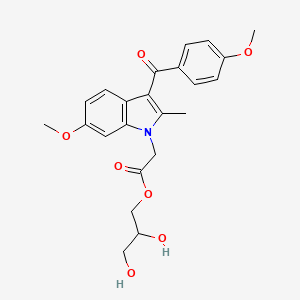


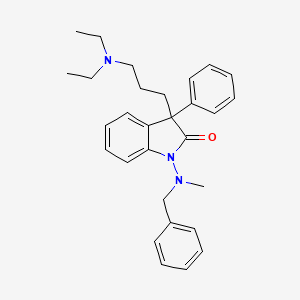
![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)
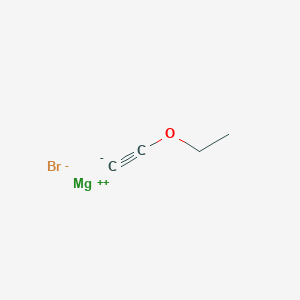

phosphanium chloride](/img/structure/B14673773.png)
